molecular formula C12H17BrN2 B12072240 [(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine

[(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine

Cat. No.: B12072240
M. Wt: 269.18 g/mol
InChI Key: ZRGYFHNGYYYONJ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)methylmethylamine is a tertiary amine featuring a pyridine core substituted with a bromine atom at position 5 and a methyl group at position 2. The molecule also contains a cyclobutylmethyl group and a methylamine moiety.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-cyclobutyl-N-methylmethanamine

InChI

InChI=1S/C12H17BrN2/c1-15(8-10-3-2-4-10)9-11-5-12(13)7-14-6-11/h5-7,10H,2-4,8-9H2,1H3

InChI Key

ZRGYFHNGYYYONJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)CC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)methylmethylamine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.

    Formation of the Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent to introduce the cyclobutylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)methylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets. Specifically, it has been investigated for the following applications:

  • Cancer Treatment : Research indicates that compounds similar to (5-Bromopyridin-3-yl)methylmethylamine may act as inhibitors of METTL3, an enzyme implicated in cancer progression. Inhibiting METTL3 activity can lead to reduced cell proliferation and metastasis, making it a candidate for cancer therapeutics .
  • Neurological Disorders : The compound's structural properties suggest potential use in treating neurological diseases by modulating neurotransmitter systems or pathways involved in neurodegeneration .

Studies have demonstrated that this compound can exhibit significant biological activity, including:

  • Agonistic Effects : It has been evaluated for its agonistic properties on GPR88, a receptor involved in the modulation of dopamine signaling, which is crucial for various neuropsychiatric conditions .
  • Toxicological Studies : Toxicological assessments have indicated that while the compound shows promise as a therapeutic agent, it also possesses certain toxicity risks, necessitating careful evaluation .

Material Science

In addition to biological applications, (5-Bromopyridin-3-yl)methylmethylamine is being explored for its utility in material sciences:

  • Synthesis of Organic Materials : The compound serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in the development of new materials with specific properties .

Case Studies

Study FocusFindings
Cancer InhibitionA study demonstrated that derivatives of (5-Bromopyridin-3-yl)methylmethylamine effectively inhibited METTL3 activity in vitro, leading to decreased proliferation of cancer cells .
NeuropharmacologyResearch indicated that modified versions of this compound displayed improved potency in activating GPR88 compared to other analogs, suggesting potential therapeutic applications for mood disorders .
Material SynthesisThe compound was successfully used as a precursor in synthesizing novel organic materials with enhanced electrical conductivity .

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)methylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the cyclobutylmethyl and methylamine groups can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Bromopyridine Derivatives

The compound shares structural similarities with brominated pyridine derivatives, particularly those substituted with functional groups at positions 3 and 4. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
5-Bromo-6-methoxypyridin-3-amine Br (C5), OMe (C6), NH₂ (C3) 217.06 Intermediate in drug synthesis
3-Bromo-6-methoxypyridin-2-amine Br (C3), OMe (C6), NH₂ (C2) 217.06 Ligand in catalysis
(5-Bromopyridin-3-yl)methylmethylamine Br (C5), CH₃ (C3), cyclobutylmethyl, methylamine ~295.2 (estimated) Not reported; inferred steric hindrance and lipophilicity N/A

Key Observations:

  • Functional Group Influence : The cyclobutylmethyl group introduces steric bulk, likely reducing solubility in polar solvents compared to methoxy-substituted analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine) .

Methylamine-Containing Compounds

The methylamine moiety in the target compound is structurally analogous to simpler methylamine derivatives. For example:

Compound Name Structure Adsorption Energy (kJ/mol) on Kaolinite Reference ID
Methylamine CH₃NH₂ -25.1 (Al-OH surface)
Methyl Quaternary Amine (CH₃)₄N⁺ -32.8 (Al-OH surface)
Target Compound Complex tertiary amine Not reported (inferred lower adsorption) N/A

Key Observations:

  • Adsorption Behavior : Methylamine derivatives with bulkier substituents (e.g., quaternary amines) exhibit higher adsorption energies on kaolinite Al-OH surfaces compared to simpler methylamine . The target compound’s cyclobutylmethyl group may further reduce adsorption due to steric hindrance.
  • Basicity : The tertiary amine in the target compound is expected to have lower basicity (pKa ~9–10) compared to primary methylamine (pKa ~10.6), affecting its solubility and interaction with acidic surfaces .

Physicochemical and Electronic Properties

Electronic Effects

  • Bromine Substitution: The electron-withdrawing bromine atom at position 5 on the pyridine ring may polarize the aromatic system, enhancing electrophilic substitution reactivity at meta positions compared to non-brominated analogs.
  • Cyclobutylmethyl Group : This substituent introduces strain and hydrophobicity, likely increasing logP (estimated ~2.5–3.0) compared to methoxy-substituted analogs (logP ~1.2 for 5-Bromo-6-methoxypyridin-3-amine) .

Reactivity and Stability

  • Thermal Stability : Cyclobutyl groups are prone to ring-opening under high temperatures, suggesting the target compound may exhibit lower thermal stability than analogs with saturated or unstrained substituents.
  • Synthetic Utility : The bromopyridine core makes the compound a candidate for Suzuki-Miyaura cross-coupling, though steric hindrance from the cyclobutylmethyl group may slow reaction kinetics compared to less hindered analogs .

Biological Activity

(5-Bromopyridin-3-yl)methylmethylamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₉H₁₃BrN₂
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 73335-64-5

Biological Activity Overview

The biological activity of (5-Bromopyridin-3-yl)methylmethylamine has been assessed in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to (5-Bromopyridin-3-yl)methylmethylamine exhibit significant anticancer properties. For instance, a derivative known as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea demonstrated effective inhibition of cell proliferation across multiple cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound was shown to induce cell cycle arrest and inhibit angiogenesis in tumor tissues, suggesting a promising therapeutic application in oncology .

The mechanisms through which (5-Bromopyridin-3-yl)methylmethylamine exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression, particularly in the sub-G1 phase.
  • Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane assay revealed significant antiangiogenic effects.
  • Enzymatic Interactions : Computational docking studies suggest potential interactions with matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of (5-Bromopyridin-3-yl)methylmethylamine:

StudyCompoundFindings
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaEffective against Jurkat cells (IC50 = 4.64 µM); induces cell cycle arrest.
GPR119 receptor agonistsPotential for treating leukodystrophies; enhances eIF2B activity.
Various GPR119 agonistsIndicates possible applications in increasing bone mass and treating conditions like osteoporosis.

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